molecular formula C18H16N8O2S B2910274 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034380-16-8

3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No. B2910274
CAS RN: 2034380-16-8
M. Wt: 408.44
InChI Key: RZRMTJAKMIMKDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tetrazole ring could be formed through a [2+3] cycloaddition reaction involving an azide and a nitrile . The benzoyl group could be introduced through a Friedel-Crafts acylation reaction . The piperidine ring could be formed through a cyclization reaction, and the triazinone ring could be formed through a condensation reaction .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. For example, the tetrazole ring could undergo reactions such as nucleophilic substitution or reduction. The benzoyl group could undergo reactions such as hydrolysis or reduction. The piperidine ring could undergo reactions such as alkylation or acylation. The triazinone ring could undergo reactions such as hydrolysis or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of several heterocyclic rings could make the compound relatively rigid and could influence its solubility in different solvents. The presence of the benzoyl group could make the compound relatively polar, which could influence its solubility in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is a drug, it could have side effects or toxicities that need to be considered. Additionally, the compound could be hazardous to handle or dispose of, depending on its reactivity and stability .

Future Directions

Future research on this compound could involve further studying its synthesis, properties, and potential applications. For example, researchers could work on optimizing the synthesis of the compound, studying its reactivity, or investigating its potential as a drug .

properties

IUPAC Name

3-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N8O2S/c27-17(12-2-1-3-14(10-12)25-11-19-21-23-25)24-7-4-13(5-8-24)26-18(28)16-15(20-22-26)6-9-29-16/h1-3,6,9-11,13H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRMTJAKMIMKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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